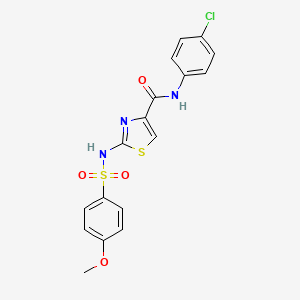

N-(4-chlorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Description

N-(4-chlorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a thiazole-4-carboxamide derivative featuring a 4-chlorophenyl group at the carboxamide nitrogen and a 4-methoxyphenylsulfonamido moiety at the thiazole ring’s 2-position. Its molecular formula is C₁₇H₁₄ClN₃O₃S₂, with a molecular weight of 415.89 g/mol.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4S2/c1-25-13-6-8-14(9-7-13)27(23,24)21-17-20-15(10-26-17)16(22)19-12-4-2-11(18)3-5-12/h2-10H,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPAJQGXDYRXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on its biological activity, including antimicrobial efficacy, anticancer properties, and potential mechanisms of action.

Chemical Structure

The compound features a thiazole ring substituted with a 4-chlorophenyl group and a 4-methoxyphenylsulfonamide moiety. Its structure is pivotal for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound .

-

In Vitro Antimicrobial Studies :

- The compound demonstrated significant bactericidal activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, in one study, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 64 µg/mL against Gram-positive pathogens, with profound activity noted against S. aureus (MIC as low as 1-2 µg/mL) .

- Notably, the compound's activity was selective for Gram-positive organisms, showing no efficacy against Gram-negative bacteria .

- Antifungal Activity :

Anticancer Properties

Thiazole derivatives are recognized for their anticancer potential.

- Mechanism of Action :

-

Case Studies :

- In a specific case involving melanoma and prostate cancer cell lines, thiazole derivatives showed improved antiproliferative activity compared to earlier compounds, shifting from micromolar to nanomolar ranges . This enhancement suggests that modifications to the thiazole structure can significantly impact efficacy.

Acetylcholinesterase Inhibition

Another area of interest is the potential of thiazole derivatives to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's.

- Inhibitory Activity :

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely linked to their chemical structure:

| Substituent | Effect on Activity |

|---|---|

| 4-Chlorophenyl | Enhances antibacterial potency |

| 4-Methoxyphenylsulfonamide | Contributes to antifungal and anticancer effects |

| Additional Halogenation | May improve selectivity towards bacterial strains |

Scientific Research Applications

Structural Overview

N-(4-chlorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide contains several key functional groups:

- Thiazole Ring : Known for its biological significance, the thiazole structure enhances the compound's pharmacological properties.

- Sulfonamide Group : This moiety is recognized for its antibacterial properties and potential role in enzyme inhibition.

- Chlorophenyl and Methoxyphenyl Substituents : These aromatic groups contribute to the compound's lipophilicity and may influence its interaction with biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 437.9 g/mol.

Medicinal Chemistry

This compound has been explored extensively in medicinal chemistry for its potential as a therapeutic agent. The compound's structural features suggest that it could be effective against various diseases, particularly those involving bacterial infections due to its sulfonamide component.

- Antibacterial Activity : Sulfonamides are historically significant antibiotics, and this compound's structure suggests it may exhibit similar properties. Studies have shown that compounds with sulfonamide groups can inhibit bacterial growth by interfering with folic acid synthesis.

- Anticancer Potential : Research indicates that thiazole derivatives can have anticancer activity. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

The biological activity of this compound has been investigated through various in vitro and in vivo studies:

- Mechanism of Action : The compound may exert its effects by mimicking natural substrates, thereby inhibiting enzyme activity. This interaction can disrupt metabolic pathways essential for bacterial survival and cancer cell growth.

- Case Studies : Specific studies have documented the efficacy of similar thiazole compounds against various bacterial strains and cancer cell lines, indicating a promising direction for further research into this particular compound.

Synthesis and Reactivity

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved through condensation reactions involving α-haloketones and thioamides.

- Introduction of the Sulfonamide Group : A sulfonyl chloride reacts with an amine to form the sulfonamide linkage.

- Addition of Aromatic Substituents : Nucleophilic substitution reactions can introduce chlorophenyl and methoxyphenyl groups.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and thin-layer chromatography (TLC) are commonly used to confirm the identity and purity of the synthesized compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural analogs are compared below based on substituents, molecular weight, and physicochemical properties:

Key Observations :

- Substituent Effects on Molecular Weight : The target compound’s molecular weight (~416 g/mol) is intermediate compared to bulkier analogs like Acotiamide (541.06 g/mol) due to differences in substituent complexity .

- Purity/Synthetic Challenges : Analogous thiazole-4-carboxamides (e.g., compound 34 in ) show variable purity (5–98%), influenced by steric hindrance from substituents like azido groups or branched alkyl chains .

- Thermal Stability : Melting points (e.g., 13e at 157–158°C in ) correlate with crystallinity, which is enhanced by planar aromatic substituents (e.g., trimethoxyphenyl) .

Functional Group Impact on Bioactivity and Reactivity

- Sulfonamido vs. Sulfonamides also participate in hydrogen bonding, as seen in , where sulfonyl groups stabilize tautomeric forms of 1,2,4-triazoles via C=S and NH vibrations .

- Chlorophenyl vs. Trimethoxyphenyl : Chlorophenyl groups (e.g., in and ) enhance lipophilicity, whereas trimethoxyphenyl substituents () introduce electron-donating effects, altering electronic distribution and reactivity .

- Halogens (Cl, Br) improve metabolic stability but may increase molecular weight .

Spectroscopic and Analytical Data

- IR Spectroscopy : Sulfonamido analogs (e.g., ) show characteristic C=S stretching (1247–1255 cm⁻¹) and NH vibrations (3278–3414 cm⁻¹), confirming tautomeric stability .

- NMR and MS : Thiazole-4-carboxamides (e.g., 13e in ) exhibit distinct ¹H NMR signals for aromatic protons (δ 7.2–8.1 ppm) and ESI-MS peaks correlating with molecular ions (e.g., m/z 371.1 for 13e) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, and how can yield optimization be achieved?

- Methodological Answer : The compound can be synthesized via coupling reactions between a thiazole-4-carboxylic acid derivative and a sulfonamide-containing amine. Evidence from analogous syntheses (e.g., coupling 4-methoxyphenylsulfonamide with a thiazole-4-carboxylic acid chloride) suggests using Method A (condensation with carbodiimide coupling agents) or Method G (ester hydrolysis followed by amine coupling) . Yield optimization may involve:

- Purifying intermediates via column chromatography to reduce side products.

- Adjusting stoichiometric ratios (e.g., 1.2 equivalents of sulfonamide to carboxylic acid).

- Using catalysts like DMAP for acyl transfer reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm, methoxy group at δ 3.8 ppm) and rule out regioisomers .

- ESI-MS : To verify molecular weight (e.g., [M+H]+ expected at ~450–460 Da) and detect impurities .

- HPLC : For purity assessment (e.g., C18 column, gradient elution with acetonitrile/water) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antiproliferative assays (e.g., MTT on cancer cell lines) to screen for antitumor potential, given structural similarities to thiazole derivatives with reported activity .

- Enzyme inhibition assays (e.g., cyclooxygenase-2 or kinases) due to sulfonamide moieties’ role in targeting active sites .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure, and what challenges arise?

- Methodological Answer :

- Single-crystal X-ray diffraction (e.g., using SHELX programs) can confirm bond angles, sulfonamide conformation, and hydrogen-bonding networks . Challenges include:

- Obtaining high-quality crystals (use slow evaporation in DMSO/EtOH mixtures).

- Addressing potential polymorphism by testing multiple crystallization solvents .

- Compare with related structures (e.g., N-(4-chlorophenyl)sulfonamide derivatives) to validate torsional angles .

Q. How can contradictory results in biological activity across studies be systematically addressed?

- Methodological Answer :

- Replicate assays under standardized conditions (e.g., identical cell lines, serum concentrations).

- Test for metabolic stability (e.g., liver microsome assays) to rule out false negatives due to rapid degradation .

- Perform SAR studies by synthesizing analogs (e.g., replacing 4-methoxy with trifluoromethyl or halogens) to isolate key pharmacophores .

Q. What computational strategies are effective for predicting binding modes and off-target interactions?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 PDB: 5KIR) to predict sulfonamide interactions .

- MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .

- ADMET prediction (SwissADME) to optimize logP (<5) and rule out hERG channel inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.